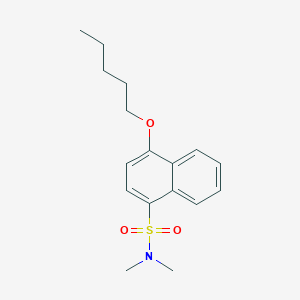![molecular formula C19H25NO4S B272644 4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine](/img/structure/B272644.png)
4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine is a complex organic compound that features a morpholine ring attached to a naphthalene sulfonyl group with a pentyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride derivative. This intermediate is then reacted with morpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives.
科学的研究の応用
4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-(Morpholine-4-sulfonyl)aniline
- 4-(Morpholin-4-ylsulfonyl)phenylamine
- 4-(Morpholin-4-ylsulfonyl)benzene
Uniqueness
4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine stands out due to its unique structural features, such as the pentyloxy substituent on the naphthalene ring. This modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C19H25NO4S |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
4-(4-pentoxynaphthalen-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C19H25NO4S/c1-2-3-6-13-24-18-9-10-19(17-8-5-4-7-16(17)18)25(21,22)20-11-14-23-15-12-20/h4-5,7-10H,2-3,6,11-15H2,1H3 |
InChIキー |
BWAVIBBZRHYYBL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3 |
正規SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B272642.png)

